molecular formula C11H14 B1355020 3-(2,5-Dimethylphenyl)-1-propene CAS No. 42918-26-3

3-(2,5-Dimethylphenyl)-1-propene

Cat. No. B1355020
CAS RN: 42918-26-3
M. Wt: 146.23 g/mol
InChI Key: ZPRGJRXDRKNNSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Catalyst Development and Polymerization Processes

Research has explored the development of catalysts for various polymerization processes, which is a significant area of application for compounds like 3-(2,5-Dimethylphenyl)-1-propene. For example, Harkal et al. (2005) developed a selective dimerization reaction of 1,3-butadiene to produce 1,3,7-octatriene, demonstrating the effectiveness of palladium carbene catalysts in this transformation (Harkal et al., 2005). Similarly, Meier et al. (2003) synthesized palladium complexes using partly fluorinated bisphosphine ligands, which were effective in propene/CO copolymerization, producing ultrahigh molecular weight flexible propene copolymer materials (Meier et al., 2003).

Metathesis and Ethene Conversion

The metathesis reaction, particularly involving ethene and propene, is another area where such compounds find application. Iwamoto (2011) reported a novel one-step conversion of ethene to propene using nickel ion-loaded silica, highlighting an efficient route for propene production (Iwamoto, 2011).

Synthesis of Unconventional Organoselenium Compounds

Levanova et al. (2013) researched the synthesis of unsaturated organoselenium compounds through the reaction of organic diselenides with 2,3-dichloro-1-propene. This process yielded various compounds, such as 2-chloro-3-methylselanyl-1-propene, demonstrating the versatility of reactions involving compounds like 3-(2,5-Dimethylphenyl)-1-propene (Levanova et al., 2013).

Propene Synthesis from Methanol

Lin et al. (2021) developed a strategy to control the active sites within the pores of commercial MFI-zeolites, incorporating tantalum(V) and aluminium(III) centres, resulting in zeolites with remarkable propene selectivity and catalytic stability. This work demonstrates the potential of these compounds in enhancing the methanol-to-olefins process, a sustainable pathway for light olefin production (Lin et al., 2021).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

1,4-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRGJRXDRKNNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511921
Record name 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-1-propene

CAS RN

42918-26-3
Record name 1,4-Dimethyl-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42918-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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